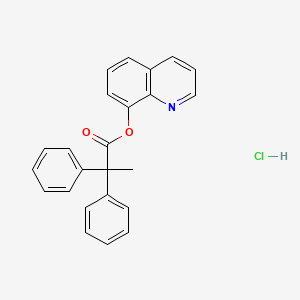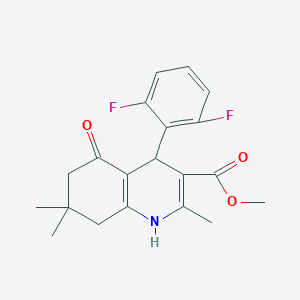
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include reactions such as the Diels-Alder adduct formation. For instance, two isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts have been studied to understand the molecular and supramolecular structures influenced by C-H...X (X = O and π) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions (Trujillo-Ferrara et al., 2006).
Molecular Structure Analysis
The molecular structures of compounds closely related to "4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate" showcase variations in their conformations. For example, two isomeric compounds exhibited significant differences in conformations and intermolecular interactions, as revealed by X-ray crystallography (Bin Li et al., 2005).
Chemical Reactions and Properties
The chemical behavior of this compound, including reactions with other chemicals, can be inferred from similar compounds. For instance, vibrational spectroscopic investigations along with computational studies on related compounds provide insights into the optimized molecular structure, vibrational frequencies, and potential energy distributions (K. C. Mariamma et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, can be closely related to the compound's molecular structure. Analyzing the molecular geometry and conformations of similar compounds helps in understanding these physical properties, as demonstrated in studies involving vibrational spectroscopy and density functional theory (DFT) calculations (V.S. Madhavan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the compound's molecular structure and electronic configuration. Research involving the synthesis and characterization of similar compounds, utilizing techniques such as NMR, IR, and elemental analysis, provides valuable information on these aspects (V. Tiwari et al., 2011).
Propiedades
IUPAC Name |
[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-9(19)22-12-5-3-11(4-6-12)18-15(20)13-7-2-10(17)8-14(13)16(18)21/h2-6,13-14H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZDPJUMLIXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)
![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)

![1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4019740.png)
![2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4019741.png)


![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(1-pyrimidin-4-ylethyl)benzamide](/img/structure/B4019779.png)
![N-cyclohexyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4019789.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B4019804.png)
![N-[2-(benzyloxy)-5-chloro-4-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B4019806.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019810.png)
![ethyl [3,5-dimethyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4019816.png)
![2-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)pentanamide](/img/structure/B4019824.png)